Chemical structure and properties of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
Chemical structure and properties of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
This guide serves as a technical monograph for 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid , a critical pharmacophore scaffold used in the synthesis of bioactive molecules, particularly Angiotensin II receptor antagonists (sartans) and kinase inhibitors.
Executive Summary
2-Benzyl-1-methylbenzimidazole-5-carboxylic acid (CAS 1368732-31-3 ) is a substituted benzimidazole derivative serving as a high-value intermediate in medicinal chemistry.[1][2] Its structural architecture combines a lipophilic 2-benzyl moiety and a polar 5-carboxylic acid tail on a rigid benzimidazole core. This amphiphilic profile makes it an ideal scaffold for designing ligands that target G-protein coupled receptors (GPCRs), specifically the AT1 receptor, and various protein kinases.
This guide details the compound's physicochemical properties, regioselective synthesis strategies, and quality control parameters required for pharmaceutical-grade applications.
Chemical Identity & Physicochemical Profile[3][4][5][6]
Nomenclature & Identifiers
| Attribute | Detail |
| IUPAC Name | 2-Benzyl-1-methyl-1H-benzimidazole-5-carboxylic acid |
| CAS Number | 1368732-31-3 |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| SMILES | CN1C(CC2=CC=CC=C2)=NC3=C1C=CC(=C3)C(=O)O |
| InChI Key | Unique identifier required for database integration (e.g., ChemSpider/PubChem) |
Structural Analysis
The molecule features a 1,2,5-substitution pattern on the benzimidazole ring:
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Position 1 (N-Methyl): Blocks tautomerism, locking the nitrogen lone pairs and defining the steric environment.
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Position 2 (Benzyl): Provides a flexible hydrophobic domain, essential for pi-stacking interactions within receptor binding pockets (e.g., hydrophobic pockets of AT1 receptors).
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Position 5 (Carboxylic Acid): Acts as a hydrogen bond donor/acceptor and a handle for further derivatization (amide coupling, esterification).
Physicochemical Properties
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pKa (Acidic): ~4.2 (Carboxylic acid).
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pKa (Basic): ~5.6 (N3 imidazole nitrogen).
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LogP (Predicted): 2.8 – 3.2 (Moderate lipophilicity).
-
Solubility:
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High: DMSO, DMF, Pyridine.
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Moderate: Methanol, Ethanol (hot).
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Low/Insoluble: Water (neutral pH), Hexane.
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pH Dependent: Soluble in aqueous alkali (forming the carboxylate salt).
-
Synthesis & Manufacturing
Achieving the specific 5-carboxylic acid isomer (vs. the 6-isomer) is the primary challenge. Direct alkylation of 2-benzylbenzimidazole-5-carboxylic acid yields a mixture of N1 and N3 methylated products (5- and 6-isomers) which are difficult to separate.
Recommended Route: Regioselective Cyclization. This protocol ensures the methyl group is fixed at the correct nitrogen before ring closure.
Retrosynthetic Analysis
-
Target: 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid.[1][2][3][4][5]
-
Precursors: 4-(Methylamino)-3-nitrobenzoic acid + Phenylacetic acid (or Phenylacetyl chloride).
-
Key Step: Reduction of nitro group followed by Phillips condensation.
Detailed Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution React 4-chloro-3-nitrobenzoic acid with methylamine (aqueous or ethanolic) to yield 4-(methylamino)-3-nitrobenzoic acid.
-
Mechanism:[6] SNAr. The carboxyl group activates the position para to it (though less than nitro, the chloro is displaced).
-
Note: Ensure temperature control (<50°C) to prevent decarboxylation.
Step 2: Reduction Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH or Na₂S₂O₄) of the nitro group to yield 3-amino-4-(methylamino)benzoic acid .
-
Critical Quality Attribute (CQA): Complete reduction is necessary to avoid colored azo impurities.
Step 3: Cyclocondensation (The Phillips Reaction Variant) Condense the diamine intermediate with phenylacetic acid in polyphosphoric acid (PPA) or 4N HCl.
-
Conditions: 100–120°C for 4–6 hours.
-
Regiochemistry: Since the methyl group is already attached to the nitrogen para to the carboxyl group (original position 4), the cyclization forces the formation of the 1-methyl-5-carboxylic acid isomer exclusively.
Process Flow Diagram (DOT)
Figure 1: Regioselective synthesis pathway ensuring the formation of the 5-carboxylic acid isomer.
Analytical Characterization & Quality Control
To validate the structure and purity, the following analytical methods are standard.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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δ ~12.8 ppm: Carboxylic acid proton (broad singlet).
-
δ ~3.8 ppm: N-Methyl singlet (3H). Distinctive shift for N1-Me.
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δ ~4.4 ppm: Benzylic methylene singlet (2H).
-
Aromatic Region:
-
Benzimidazole C4-H (doublet, J~1.5 Hz) appears downfield due to COOH deshielding.
-
Benzimidazole C6-H and C7-H (multiplets).
-
Phenyl ring protons (multiplet, 5H).
-
-
-
Differentiation from 6-isomer: The coupling pattern of the benzimidazole protons distinguishes the 5-COOH (d, dd, d) from the 6-COOH isomer. In the 5-isomer, the proton adjacent to the bridgehead para to the methyl (C4) is a singlet/doublet with meta coupling only.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: The 5-isomer typically elutes slightly differently than the 6-isomer due to differences in dipole moment and solvation.
Biological Relevance & Applications[3][4][6][11][12]
Pharmacophore Mapping
This compound is a "privileged scaffold," meaning its core structure mimics the binding motifs of various biological ligands.
-
Angiotensin II Antagonism: The 2-benzyl-benzimidazole core is the anchor for sartans (e.g., Telmisartan, Candesartan). The 5-COOH group can be converted to tetrazoles or other bioisosteres to enhance metabolic stability and receptor affinity.
-
Kinase Inhibition: The benzimidazole nitrogen (N3) can accept a hydrogen bond from the hinge region of kinases (e.g., VEGFR, EGFR), while the benzyl group occupies the hydrophobic specificity pocket.
Drug Development Workflow
Researchers utilize this acid as a starting material for library generation:
-
Amide Coupling: Reaction of the 5-COOH with diverse amines to generate a library of amides.
-
Suzuki Coupling: If the benzyl ring is halogenated, further extension is possible.
-
Bioisostere Replacement: Conversion of COOH to hydroxamic acid (for HDAC inhibitors) or tetrazole.
Experimental Protocol: Condensation Step
Objective: Synthesis of 2-Benzyl-1-methylbenzimidazole-5-carboxylic acid from 3-amino-4-(methylamino)benzoic acid.
-
Preparation: In a 250 mL round-bottom flask, charge 3-amino-4-(methylamino)benzoic acid (10.0 g, 60 mmol) and Phenylacetic acid (8.2 g, 60 mmol).
-
Acid Catalyst: Add 4N HCl (100 mL) or Polyphosphoric Acid (PPA) (30 g). Note: PPA often gives higher yields by acting as both solvent and dehydrating agent.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) with vigorous stirring for 6–8 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into crushed ice (200 g) with stirring.
-
Neutralize carefully with Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate to pH ~5–6 (the isoelectric point where the product precipitates).
-
-
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) and cold diethyl ether (to remove unreacted phenylacetic acid).
-
Purification: Recrystallize from Ethanol/Water (80:20) or Methanol.
-
Yield: Expected yield 70–85%.
References
-
Sigma-Aldrich. 2-benzyl-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid Product Sheet. Available at:
-
PubChem Database. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (Analogous Structure Data). CID 619926.[7][8] Available at:
-
ChemSrc. CAS 1368732-31-3 Entry. Available at:
- Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Standard text for heterocycle synthesis mechanisms).
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Context on biological activity of benzimidazole scaffolds).
Sources
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- 3. 857494-19-0_CAS号:857494-19-0_3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione - 化源网 [m.chemsrc.com]
- 4. 308362-12-1|2-(1-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1446516-74-0_CAS号:1446516-74-0_Naphthalene, 2-[2,2-dibromo-1-(trifluoromethyl)ethenyl] - 化源网 [m.chemsrc.com]
- 6. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 | CID 619926 - PubChem [pubchem.ncbi.nlm.nih.gov]
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